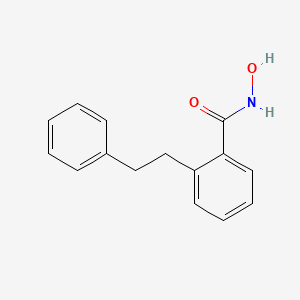

N-hydroxy-2-phenethylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

N-hydroxy-2-(2-phenylethyl)benzamide |

InChI |

InChI=1S/C15H15NO2/c17-15(16-18)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9,18H,10-11H2,(H,16,17) |

InChI Key |

JQEOVBCRVVKIGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NO |

Origin of Product |

United States |

Synthetic Methodologies for N Hydroxy 2 Phenethylbenzamide and Its Analogues

Established Synthetic Routes to N-hydroxy-2-phenethylbenzamide

The construction of the N-hydroxy-2-phenethylbenzamide scaffold is typically achieved through established organic chemistry reactions, primarily focusing on the formation of the central amide bond or by modifying a suitable precursor molecule.

The formation of the amide bond is a cornerstone of synthesizing N-hydroxy-2-phenethylbenzamide. This strategy involves the coupling of a carboxylic acid or its activated derivative with an amine. The most direct approach is the reaction between benzoic acid and N-phenethylhydroxylamine.

A common and efficient method for amide bond formation is the use of coupling reagents that activate the carboxylic acid. fishersci.itunimi.it Carbodiimides are frequently employed for this purpose, forming a highly reactive O-acylisourea intermediate that readily reacts with an amine. fishersci.it To minimize side reactions such as racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are often included. fishersci.itpeptide.com The carbodiimide (B86325) activates the carboxylic acid, which then rapidly reacts with the HOBt additive to form an activated ester that is more stable and less prone to racemization. fishersci.it This activated ester then efficiently couples with the amine component. fishersci.it

A specific protocol for synthesizing related benzamides involves dissolving the carboxylic acid and a base like triethylamine (B128534) (Et3N) in a solvent such as dichloromethane (B109758) (DCM), cooling the mixture, and then adding the coupling agents 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and HOBt. nih.gov After a period of activation, the amine component is introduced to form the final amide product. nih.gov

| Coupling Reagent | Common Additive(s) | Byproduct Characteristics | Key Application Notes |

| Dicyclohexylcarbodiimide (DCC) | HOBt, HOAt | Dicyclohexylurea (insoluble in most organic solvents) | Primarily used in solution-phase synthesis; precipitation of byproduct drives reaction. fishersci.itpeptide.com |

| Diisopropylcarbodiimide (DIC) | HOBt, HOAt | Diisopropylurea (more soluble than DCU) | Suitable for solid-phase synthesis as the byproduct remains in solution. peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt, HOBt | Water-soluble urea (B33335) derivative | Ideal for reactions where byproduct is removed by aqueous extraction. fishersci.itpeptide.comnih.gov |

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) | N/A | - | Highly effective for challenging couplings, such as with N-methyl amino acids. peptide.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | N/A | - | Reacts faster and with less epimerization compared to similar reagents like HBTU. fishersci.itpeptide.com |

Another synthetic approach involves the modification of precursor compounds. For instance, the isomeric compound, 2-hydroxy-N-(2-phenylethyl)benzamide, can be synthesized as a precursor. A straightforward method for its synthesis is the direct amide coupling of salicylic (B10762653) acid with phenethylamine. nih.gov This reaction can be carried out at room temperature, and after purification, it yields the desired product. nih.gov In a program aimed at developing inhibitors for Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a series of N-substituted salicylamides were synthesized based on the 2-hydroxy-N-(2-phenylethyl)benzamide structure, using amide coupling between an amine and an acid or its corresponding ester derivative. researchgate.netresearchgate.net

The conversion of a simple benzamide (B126), such as N-phenethylbenzamide, to its N-hydroxy derivative would require a specific N-oxidation step. However, a more common strategy in the synthesis of N-substituted hydroxamic acids involves starting from a protected hydroxylamine (B1172632) or using a suitable ester as the precursor. For example, a methyl ester of the carboxylic acid can be reacted with an N-substituted hydroxylamine to yield the desired hydroxamic acid.

Synthesis of N-hydroxy-2-phenethylbenzamide Analogues for Structure-Activity Relationship Studies

To understand how the different parts of the N-hydroxy-2-phenethylbenzamide molecule contribute to its biological activity, chemists synthesize a variety of analogues. This process, known as developing a Structure-Activity Relationship (SAR), involves systematically modifying the phenethyl group, the benzamide ring, and the N-hydroxy substituent. nih.gov

The phenethyl portion of the molecule is a frequent target for modification to explore its impact on receptor binding and activity. nih.gov Strategies include altering the substitution pattern on the aromatic ring of the phenethyl group and changing the length of the alkyl chain connecting the phenyl ring to the amide nitrogen.

In studies on opioid analogues, for instance, various substituents such as a p-chloro group were introduced onto the N-phenethyl moiety to create a library of compounds for pharmacological evaluation. nih.gov Other research has explored a wide range of alkyl, heteroalkyl, and arylalkyl modifications to the phenethyl group. nih.govacs.org It was found that directly connecting a substituted phenyl group to the core could be more beneficial than having a linker. nih.gov Furthermore, studies on influenza virus inhibitors showed that extending the spacer from a two-carbon (phenethyl) to a three-carbon chain resulted in a significant increase in activity. nih.gov

| Modification Strategy | Example Compound/Moiety | Rationale/Observation | Reference(s) |

| Ring Substitution | N-p-chloro-phenethyl | Explores electronic and steric effects on receptor interaction. | nih.gov |

| Chain Length Variation | 3-phenylpropyl | Investigates the optimal distance between the terminal phenyl ring and the amide core. | nih.gov |

| Aryl Group Variation | 2,3-dimethylphenyl (attached directly) | Shorter linkers or direct attachment of aryl groups can improve activity. | nih.gov |

| Alkyl/Heteroalkyl Chains | Various alkyl and heteroalkyl groups | Broad exploration of the chemical space to identify tolerated or beneficial groups. | nih.govacs.org |

The benzamide ring is another key area for structural modification. Introducing different substituents, such as halogens or methoxy (B1213986) groups, can alter the electronic properties and binding affinity of the molecule. researchgate.net

For example, a series of benzamide analogues were synthesized with chloro and methoxy substitutions on the benzamide ring, such as 5-Chloro-2-methoxy-N-phenethylbenzamide. nih.gov These modifications are used to probe interactions within a biological target. nih.gov In another study, 5-chloro-2-hydroxy-N-phenylbenzamide was used as a starting point to create a series of derivatives. lew.ro The introduction of electron-withdrawing groups on the aromatic rings can modulate the electronic properties and binding affinity of the compounds. The rationale is that the electronegativity of substituents can influence enzyme binding by causing a change in the pKa of nearby functional groups, such as a phenolic hydroxyl. researchgate.net

| Modification Type | Position of Substitution | Example Substituent | Resulting Compound Name (Example) | Reference(s) |

| Halogenation | C5 | Chloro (-Cl) | 5-Chloro-2-hydroxy-N-phenylbenzamide | lew.ro |

| Halogenation & Alkoxylation | C5 & C2 | Chloro (-Cl), Methoxy (-OCH₃) | 5-Chloro-2-methoxy-N-phenethylbenzamide | nih.gov |

| Alkoxylation | C2 | Methoxy (-OCH₃) | 2-Methoxy-N-(4-(N-methylsulfamoyl)phenethyl)benzamide | nih.gov |

| Halogenation | C4 | Chloro (-Cl) | 4-Chloro-2-methoxy-N-(4-((methylamino)sulfinyl)phenethyl)-benzamide | nih.gov |

The N-hydroxyamide functional group, also known as a hydroxamic acid, is a critical component of the molecule. This group is a well-established zinc-chelating moiety, meaning it can bind to zinc ions within the active sites of metalloenzymes. nih.govnih.gov This property is central to the mechanism of action for many hydroxamic acid-based drugs, particularly histone deacetylase (HDAC) inhibitors. nih.govnih.govsemanticscholar.org

Research in this area often focuses on designing molecules where the N-hydroxybenzamide group can effectively interact with a zinc-dependent target. nih.govnih.gov A novel series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives were designed and synthesized specifically to act as HDAC inhibitors by using the N-hydroxybenzamide group as the zinc-binding element. nih.govnih.gov

Variations are explored by keeping the essential N-hydroxyamide group but altering the scaffold it is attached to. For example, N-hydroxypropenamides have been synthesized and found to be potent HDAC inhibitors, demonstrating that modifying the linker between the chelating group and the rest of the molecule is a valid strategy for improving activity. semanticscholar.orgresearchgate.net Another approach is to create hybrid molecules, where the hydroxamic acid moiety is combined with other pharmacophores, such as quinazolin-4(3H)-ones, to enhance specificity and overcome drug resistance. researchgate.net

Reaction Optimizations and Yield Considerations in N-hydroxy-2-phenethylbenzamide Synthesis

The efficient synthesis of N-hydroxy-2-phenethylbenzamide and its analogues is contingent upon the careful optimization of reaction conditions to maximize yield and purity. Research into the synthesis of related benzamides has highlighted several key areas for optimization, including the choice of coupling reagents, catalysts, reaction temperature, and stoichiometry. Modern techniques such as microwave-assisted synthesis and biocatalysis are also being explored to improve efficiency and sustainability.

One common method involves the use of standard peptide coupling agents. A documented procedure for a related 5-chloro-2-methoxy-N-phenethylbenzamide involves dissolving the corresponding benzoic acid and triethylamine in dichloromethane (DCM), cooling the mixture to 0 °C, and then adding the coupling agents 1-ethyl-3-(3-(dimethylamino)-propyl)carbodiimide (EDC) and hydroxybenzotriazole (B1436442) (HOBt). nih.gov This approach has been used to generate a variety of analogues with yields ranging from 40% to 65%. nih.gov Another classic approach is to reflux the starting materials with benzoyl chloride in pyridine (B92270) for several hours.

The influence of temperature is a critical factor, as demonstrated in the multi-step synthesis of an N-hydroxybenzamide analogue, HPOB. calstate.edu An initial attempt at an esterification step, conducted by refluxing 4-bromomethyl benzoic acid with methanol (B129727) and a sulfuric acid catalyst, resulted in a low yield of only 8% for the desired product. calstate.edu The major product was an undesired ether, formed through a substitution reaction at the benzylic position. calstate.edu Researchers are addressing this by optimizing the reaction at a lower temperature over a longer duration to minimize the formation of this byproduct. calstate.edu

The following table summarizes various coupling methods and conditions reported for the synthesis of related benzamide structures.

| Coupling Method | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Peptide Coupling | EDC, HOBt, Et3N | DCM | 0 °C -> RT | 1h at 0°C | 40-65% | nih.gov |

| Acid Chloride | Benzoyl chloride | Pyridine | Reflux | 4h | N/A | |

| Ester Aminolysis | Methyl Salicylate, Phenethylamine | None | Room Temp | 2 weeks | ~80% | |

| Microwave-Assisted | Carboxylic Acid, Amine, KF-Al2O3 | DMF | Microwave | 4 min | 85% | tu.ac.th |

More advanced and sustainable methods are also being employed. Biocatalysis, for example, offers a green alternative for amide bond formation. In one study, the batch synthesis of 4-hydroxy-3-methoxy-N-phenethylbenzamide using an immobilized lipase (B570770) (Candida antarctica lipase B, CaLB) and molecular sieves in toluene (B28343) at 65°C for 24 hours resulted in a 30% yield after purification. nih.gov Further optimization using biocatalytic enzymes like McbA in preparative-scale syntheses has yielded isolated products at 42% and 58% for different amides. rsc.org Microwave irradiation has also been shown to noticeably improve yields in comparison to classical methods for amide synthesis. tu.ac.th

The table below details parameters for biocatalytic approaches.

| Enzyme | Substrates | Solvent | Temperature | Time | Yield | Reference |

| Immobilized CaLB | Methyl ester, 2-phenylethylamine | Toluene | 65 °C | 24 h | 30% (isolated) | nih.gov |

| McbA | 3-acetyl-benzoic acid, (4-(hydroxymethyl)phenethyl)amine | N/A | 37 °C | N/A | 58% (isolated) | rsc.org |

| A2 (enzyme) | N-(2-(piperidin-1-ylsulfonyl)benzoic acid), benzylamine | N/A | 37 °C | N/A | 42% (isolated) | rsc.org |

Ultimately, the choice of synthetic route and optimization strategy depends on factors such as scale, desired purity, and available resources. Post-synthesis purification, often involving recrystallization from solvents like methanol or column chromatography, is a final, crucial step in obtaining the pure compound and determining the final isolated yield.

Advanced Structural and Conformational Analysis of N Hydroxy 2 Phenethylbenzamide

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of a derivative like 5-chloro-2-hydroxy-N-phenethylbenzamide reveals distinct signals corresponding to the different proton environments within the molecule. The aromatic protons on the benzamide (B126) and phenethyl moieties typically appear in the downfield region, generally between δ 7.0 and 8.0 ppm. mdpi.com The chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings. The methylene (B1212753) (-CH₂-) protons of the phenethyl group are expected to appear as two distinct multiplets, a triplet and a quartet, in the upfield region, typically around δ 2.8-3.6 ppm, due to coupling with the adjacent methylene and NH protons, respectively. mdpi.com The amide (NH) and hydroxyl (OH) protons are often observed as broad singlets, with their chemical shifts being highly dependent on solvent and temperature. For instance, in 5-chloro-2-hydroxy-N-phenethylbenzamide, the NH proton appears as a triplet at δ 8.97 ppm, and the OH proton as a broad singlet at δ 12.59 ppm. mdpi.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the amide group is characteristically found in the most downfield region of the spectrum, typically around δ 167 ppm. mdpi.com The aromatic carbons resonate in the range of δ 115-160 ppm, with their specific shifts influenced by the substitution pattern. The aliphatic methylene carbons of the phenethyl group are expected to appear in the upfield region of the spectrum, for example at δ 34.7 and 40.7 ppm in 5-chloro-2-hydroxy-N-phenethylbenzamide. mdpi.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | 115 - 160 |

| -CH₂- (adjacent to NH) | ~3.5 | ~41 |

| -CH₂- (adjacent to phenyl) | ~2.9 | ~35 |

| NH | ~9.0 | - |

| OH | ~12.6 | - |

| C=O | - | ~167 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in N-hydroxy-2-phenethylbenzamide. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The presence of the amide and hydroxyl groups gives rise to distinct features in the spectrum. A broad absorption band is expected in the region of 3400-3200 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. The N-H stretching vibration of the secondary amide typically appears as a sharp to medium band around 3300 cm⁻¹.

The carbonyl (C=O) stretching vibration of the amide group, known as the Amide I band, is a strong and sharp absorption that is expected to appear in the range of 1680-1630 cm⁻¹. The N-H bending vibration, or Amide II band, is typically observed around 1550 cm⁻¹.

Stretching vibrations of the C-H bonds in the aromatic rings are expected in the region of 3100-3000 cm⁻¹, while the aliphatic C-H stretches of the phenethyl group will appear just below 3000 cm⁻¹. Furthermore, C=C stretching vibrations within the aromatic rings will produce a series of bands in the 1600-1450 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Hydroxyl) | Stretching | 3400 - 3200 | Broad, Strong |

| N-H (Amide) | Stretching | ~3300 | Medium, Sharp |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium to Weak |

| C-H (Aliphatic) | Stretching | < 3000 | Medium |

| C=O (Amide I) | Stretching | 1680 - 1630 | Strong, Sharp |

| N-H (Amide II) | Bending | ~1550 | Medium |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of N-hydroxy-2-phenethylbenzamide, as well as for elucidating its structure through the analysis of its fragmentation patterns. For the related compound N-phenethylbenzamide, the molecular ion peak [M+H]⁺ is observed at an m/z of 226.12269. nih.gov

The fragmentation of benzamides is often characterized by the cleavage of the amide bond. A common fragmentation pathway involves the loss of the phenethylamino group to form a stable benzoyl cation. For N-phenethylbenzamide, this results in a prominent fragment ion at m/z 105. nih.gov This benzoyl cation can then undergo further fragmentation by losing a molecule of carbon monoxide (CO) to produce a phenyl cation at m/z 77. nih.gov Another characteristic fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a tropylium (B1234903) ion at m/z 91.

For N-hydroxy-2-phenethylbenzamide, similar fragmentation pathways can be anticipated. The molecular ion peak would confirm the molecular weight of the compound. Key fragment ions would likely include those resulting from the cleavage of the amide bond and rearrangements of the phenethyl group, providing valuable structural information.

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| [M]⁺ | [C₁₅H₁₅NO₂]⁺ | Molecular Ion |

| [M - H₂O]⁺ | [C₁₅H₁₃NO]⁺ | Loss of water |

| 121 | [HOC₆H₄CO]⁺ | Cleavage of the amide C-N bond |

| 105 | [C₆H₅CH₂CH₂]⁺ | Cleavage of the amide C-N bond |

| 93 | [HOC₆H₅]⁺ | Loss of CO from the hydroxybenzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion from rearrangement of the phenethyl group |

X-ray Crystallography and Solid-State Structural Investigations

Analysis of Intramolecular Hydrogen Bonding in N-hydroxy-2-phenethylbenzamide Derivatives

In derivatives of N-hydroxy-2-phenethylbenzamide, such as 5-chloro-2-hydroxy-N-phenethylbenzamide, intramolecular hydrogen bonding plays a crucial role in determining the molecular conformation. mdpi.com An intramolecular hydrogen bond can form between the hydrogen atom of the hydroxyl group and the oxygen atom of the amide carbonyl group (OH···O=C), or between the amide proton and the hydroxyl oxygen (NH···OH). In the case of 5-chloro-2-hydroxy-N-phenethylbenzamide, an intramolecular NH···O bond is observed between the amide and hydroxy groups. mdpi.com This interaction leads to the formation of a pseudo-six-membered ring, which contributes to the planarity of this portion of the molecule and restricts the conformational freedom around the amide bond. The strength of this hydrogen bond can be inferred from the bond distances and angles determined by X-ray diffraction.

Examination of Intermolecular Interactions and Crystal Packing

The crystal packing of N-hydroxy-2-phenethylbenzamide derivatives is governed by a network of intermolecular interactions. In 5-chloro-2-hydroxy-N-phenethylbenzamide, a significant intermolecular contact is observed between the hydroxyl group of one molecule and the carbonyl group of an adjacent molecule (OH···O=C). mdpi.com This intermolecular hydrogen bonding leads to the formation of infinite linear chains of molecules in the solid state. mdpi.com

| Interaction Type | Donor-H···Acceptor | Typical D-H···A Angle (°) |

|---|---|---|

| Intramolecular | N-H···O(H) | ~140 - 150 |

| Intermolecular | O-H···O=C | ~160 - 170 |

Conformational Landscape and Tautomerism Studies in N-hydroxy-2-phenethylbenzamide

The conformational flexibility and potential for tautomerism are critical aspects of the molecular structure of N-hydroxy-2-phenethylbenzamide, influencing its chemical reactivity and biological activity. The presence of multiple rotatable bonds and acidic protons dictates a complex potential energy surface with various possible conformers and tautomeric forms.

The conformational landscape of N-hydroxy-2-phenethylbenzamide is primarily defined by the rotation around several key single bonds: the C(aryl)-C(O) bond, the C(O)-N bond, and the bonds within the phenethyl moiety. Rotation around the C(aryl)-C(carbonyl) bond in benzamide derivatives is known to have a noticeable energy barrier. For instance, in N-methylbenzamide, the barrier to rotation around the C(sp2)−C(aryl) bond is approximately 2.80 kcal/mol. researchgate.net This suggests that while rotation is possible, certain conformations will be energetically favored.

The amide bond itself introduces another layer of conformational complexity. Due to the partial double bond character of the C-N bond, rotation is restricted, leading to the possibility of cis and trans isomers. In most acyclic amides, the trans conformation is significantly more stable than the cis conformation.

Tautomerism in N-hydroxy-2-phenethylbenzamide revolves around the migration of a proton. The two primary tautomeric forms are the amide form and the imidic acid (or enol) form.

Amide Form: This is the typically more stable and prevalent form, characterized by the N-hydroxy-amide functional group (-C(=O)N(OH)-).

Imidic Acid Form: This tautomer arises from the migration of the hydroxyl proton to the carbonyl oxygen, resulting in a hydroxamic acid-like structure (-C(OH)=N(O)-).

Below are tables summarizing key structural and energetic parameters relevant to the conformational analysis of N-hydroxy-2-phenethylbenzamide, based on data from related compounds.

Table 1: Representative Rotational Energy Barriers in Benzamide Derivatives

| Rotatable Bond | Compound Studied | Rotational Barrier (kcal/mol) |

| C(aryl)-C(O) | N-methylbenzamide | 2.80 |

| C(O)-N | N-benzhydrylformamides | ~20-23 |

Data is based on computational and experimental studies of related benzamide structures and provides an estimation of the energetic landscape.

Table 2: Common Intramolecular Interactions Influencing Conformation

| Interaction | Involved Groups | Typical Distance (Å) |

| Intramolecular Hydrogen Bond | 2-hydroxyl and Amide Oxygen | 2.5 - 2.6 |

Distances are based on X-ray crystallographic data of 2-hydroxy-benzamides.

Computational Chemistry and Molecular Modeling of N Hydroxy 2 Phenethylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation or its approximations, these methods can determine a molecule's electronic structure, geometry, and energy, which in turn dictate its chemical reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to benzamide (B126) derivatives to optimize their geometries, calculate electronic properties, and predict their stability. rjptonline.orgresearchgate.net DFT calculations are effective in determining molecular properties and have been shown to provide torsional barriers in good agreement with experimental values.

DFT studies on various benzamide derivatives have successfully determined their lowest energy structures and geometrical parameters. rjptonline.orgmdpi.com For instance, calculations using the B3LYP hybrid functional with standard basis sets like 6-31G or 6-311++G(d,p) are commonly employed to achieve accurate results. rjptonline.orgmdpi.comtandfonline.com These studies analyze frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—to understand charge transfer within the molecules. tandfonline.com The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. rjptonline.orgtandfonline.com A study on mercapto-benzamide inhibitors of the HIV NCp7 protein utilized DFT in conjunction with molecular dynamics to elucidate their mechanism of action. rsc.org

Table 1: Key Findings from DFT Studies on Benzamide Derivatives

| Derivative Studied | DFT Method/Basis Set | Key Findings |

|---|---|---|

| Di-fluorine benzamide | B3LYP/6-31G | Determined geometrical parameters and showed that fluorine substitution slightly reduces the HOMO-LUMO energy gap compared to the parent benzamide. rjptonline.org |

| Ortho-(4-tolylsulfonamido)benzamides | B3LYP/6-311++G(d,p) | Confirmed that the HOMO is primarily localized on the anthranilamide scaffold, indicating regions of electron-donating capability. mdpi.com |

| N-methyl-2-[[3-[©-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide (MPSB) | B3LYP/6-311++G(d,p) | FMO analysis showed HOMO delocalized over phenyl rings and LUMO over pyridine (B92270) and indazole rings, indicating charge transfer within the system. tandfonline.com |

This table is interactive and can be sorted by column.

Molecular Electrostatic Potential (MEP) analysis is a powerful tool for predicting and interpreting chemical reactivity. rsc.org It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions that are rich or poor in electrons. dntb.gov.uanih.gov These maps are crucial for understanding noncovalent interactions and predicting how a molecule will interact with other molecules, such as biological receptors. dntb.gov.uaresearchgate.net

In MEP maps, regions of negative potential (typically colored red) correspond to areas with high electron density, such as those around electronegative atoms like oxygen or nitrogen, and are susceptible to electrophilic attack. dntb.gov.uanih.gov Conversely, regions of positive potential (colored blue) indicate electron-deficient areas, often around hydrogen atoms bonded to electronegative atoms, which are favorable for nucleophilic attack. nih.gov Studies on various benzamide and benzimidazole (B57391) derivatives have used MEP analysis to identify these reactive sites, providing insights into their biological recognition processes. tandfonline.comdntb.gov.uanih.gov For 2/3/4-Chloro Benzamide-Spiro[Benzo[B]Thiophene-Dioxolane] derivatives, MEP calculations showed negative potential regions over oxygen and nitrogen atoms and positive regions over oxygen and sulfur atoms. dntb.gov.ua

Table 2: Interpreting Molecular Electrostatic Potential (MEP) Maps

| Color on MEP Surface | Potential | Interpretation | Predicted Interaction |

|---|---|---|---|

| Red | Negative | Electron-rich region (e.g., lone pairs on O, N) | Site for electrophilic attack; hydrogen bond acceptor |

| Blue | Positive | Electron-deficient region (e.g., H atoms in N-H or O-H) | Site for nucleophilic attack; hydrogen bond donor |

This table provides a general guide for interpreting MEP analysis results.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.comresearchgate.net It is widely used in drug discovery to understand how potential drug candidates interact with their biological targets at an atomic level. mdpi.commdpi.com

Molecular docking simulations have been extensively applied to various benzamide derivatives to predict their binding modes and affinities with numerous biological targets, including enzymes like topoisomerases, glucokinase, and Rho-associated kinase-1 (ROCK1). researchgate.netnih.govnih.gov These studies help elucidate the structural basis for the compounds' biological activities.

The process involves placing the ligand into the active site of the receptor protein and evaluating the interaction energy for different conformations. mdpi.com The resulting "docking score" provides an estimate of the binding affinity, with lower energy scores typically indicating more favorable binding. mdpi.comnih.gov Key interactions that stabilize the ligand-receptor complex, such as hydrogen bonds and hydrophobic contacts, are identified and analyzed. mdpi.comnih.gov For example, docking studies on N-ethyl-4-(pyridin-4-yl)benzamide derivatives as ROCK1 inhibitors identified critical interactions with the hinge loop in the kinase binding pocket. nih.gov Similarly, docking of benzamide derivatives into topoisomerase enzymes revealed specific hydrogen bonding and interactions with DNA residues. researchgate.net

Table 3: Examples of Molecular Docking Studies on Benzamide Derivatives

| Benzamide Derivative Class | Protein Target | Key Findings from Docking |

|---|---|---|

| N-Benzimidazol-1-Yl-Methyl-Benzamide | Microbial Proteins | Hydrogen bonding and docking scores were used to identify potential microbial inhibitors. researchgate.net |

| Aryl Benzamide Derivatives | Metabotropic Glutamate Receptor 5 (mGluR5) | Identified a binding site stabilized by H-bonds, π–π stacking, and hydrophobic contacts. mdpi.com |

| Thiazole-2-yl benzamide derivatives | Glucokinase (GK) | Used for structure-based drug design to identify potent GK activators for antidiabetic drugs. nih.gov |

This table is interactive and can be sorted by column.

Standard molecular docking often treats the receptor as a rigid structure. However, in reality, protein binding sites are flexible and can undergo conformational changes upon ligand binding—a phenomenon known as "induced fit". nih.gov Induced Fit Docking (IFD) is an advanced computational approach that accounts for this receptor flexibility, providing a more accurate prediction of the true binding mode.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the physical movements of atoms and molecules over time, providing valuable insights into the conformational flexibility of the ligand and receptor, the stability of the binding complex, and the dynamics of their interaction. tandfonline.comrsc.orgtandfonline.com

MD simulations are often performed on the best-docked complex obtained from molecular docking studies. tandfonline.commdpi.com Over a simulation period (typically nanoseconds), the trajectory of the complex is analyzed to assess its stability. Key parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated. tandfonline.com RMSD measures the average deviation of the protein or ligand from its initial position, with a stable value indicating that the complex has reached equilibrium. tandfonline.com RMSF identifies which parts of the protein are more flexible or rigid during the simulation. tandfonline.com Studies on aryl benzamide derivatives targeting mGluR5 and other benzamides have used MD simulations to confirm the stability of the docked poses and to explore the dynamic behavior of the ligand-receptor binding. mdpi.comtandfonline.com

Table 4: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Insight Provided |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average change in displacement of a selection of atoms over time from a reference structure. | Assesses the structural stability of the protein-ligand complex. A plateau in the RMSD plot suggests the system has reached equilibrium. tandfonline.com |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each individual residue (or atom) from its average position over the course of the simulation. | Identifies flexible and rigid regions of the protein. High RMSF values indicate greater flexibility. tandfonline.com |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Indicates whether the protein is folding or unfolding during the simulation. A stable Rg value suggests a stable and compact structure. tandfonline.com |

This table summarizes common analyses performed after an MD simulation to evaluate the dynamics and stability of a protein-ligand complex.

In Silico Screening and Virtual Library Design for N-hydroxy-2-phenethylbenzamide Analogues

In silico screening and the design of virtual libraries are powerful computational techniques used to identify promising lead compounds and to optimize their properties in the early stages of drug discovery. For N-hydroxy-2-phenethylbenzamide, these methods can be employed to explore vast chemical spaces and to design analogues with improved biological activity, selectivity, and pharmacokinetic profiles. This section details the application of these computational approaches to analogues of N-hydroxy-2-phenethylbenzamide, focusing on the methodologies and findings from relevant research.

The design of a virtual library of N-hydroxy-2-phenethylbenzamide analogues typically begins with the core scaffold of the parent molecule. This scaffold can be systematically modified by introducing a variety of substituents at different positions on the aromatic rings and the linker region. The goal is to generate a diverse collection of virtual compounds that can be subsequently screened for their potential to interact with a specific biological target.

A key aspect of in silico screening is the use of molecular docking simulations to predict the binding affinity and orientation of the designed analogues within the active site of a target protein. For instance, derivatives of the closely related 2-hydroxy-N-phenethylbenzamide (Riparin-C) have been investigated as potential inhibitors of the NorA efflux pump in Staphylococcus aureus, a protein that confers resistance to multiple drugs. conicet.gov.ar Molecular docking studies of a related compound, Riparin-B, with NorA have shown that it fits into a pocket formed by several key amino acid residues. conicet.gov.ar The amide group of Riparin-B was observed to form hydrogen bonds with the side-chain amide oxygen of ASN340 and the amide nitrogen of GLN51. conicet.gov.ar Such interactions are crucial for the inhibitory activity and provide a basis for the design of new analogues with enhanced binding.

The insights gained from molecular docking can guide the selection of promising candidates from the virtual library for chemical synthesis and biological evaluation. For example, a series of N-substituted salicylamides, based on the 2-hydroxy-N-(2-phenylethyl)benzamide scaffold, were synthesized and evaluated as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a key enzyme in the parasite's life cycle. researchgate.net The following table summarizes the structures of some of these synthesized derivatives.

| Compound ID | R1 | R2 |

| 1 | H | H |

| 2 | 4-F | H |

| 3 | 3-Cl | H |

| 4 | 4-Cl | H |

| 5 | 4-Br | H |

| 6 | H | 4-OCH3 |

| 7 | H | 3,4-di-OCH3 |

| 8 | H | 4-Cl |

| 9 | H | 4-F |

| 10 | H | 4-CF3 |

Table 1: Examples of Synthesized Derivatives of 2-hydroxy-N-(2-phenethyl)benzamide. researchgate.net

The design of these analogues was based on modifying the phenethyl and benzamide portions of the molecule to explore the structure-activity relationship (SAR). While the original study focused on chemical synthesis and in vitro testing, a virtual screening approach could have been employed to prioritize the synthesis of compounds with the highest predicted activity.

The process of virtual library design and screening generally follows a hierarchical approach. Initially, a large library of analogues is subjected to rapid screening methods, such as pharmacophore modeling or shape-based screening, to filter out compounds that are unlikely to bind to the target. The remaining compounds are then subjected to more rigorous and computationally expensive methods, like molecular docking and free energy calculations, to refine the predictions.

The physicochemical properties of the designed analogues are also a critical consideration in virtual screening. Properties such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors are often calculated to ensure that the designed compounds have drug-like properties and are likely to have favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Pharmacological and Biological Evaluation of N Hydroxy 2 Phenethylbenzamide Preclinical in Vitro Studies

Anti-parasitic Activities

Inhibition of Dihydroorotate (B8406146) Dehydrogenase (DHODH) in Plasmodium falciparum by N-substituted Salicylamides

N-substituted salicylamides have been investigated as potential inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an essential enzyme for the parasite's survival. The parasite relies entirely on the de novo biosynthesis of pyrimidines, making PfDHODH a critical drug target. nih.govnih.govguidetopharmacology.org A study based on the lead compound 2-hydroxy-N-(2-phenylethyl)benzamide, which exhibits weak inhibition of both PfDHODH and human DHODH (hDHODH), explored a series of N-substituted salicylamides to identify more potent and selective inhibitors. rsc.org

Derivatives of 2-hydroxy-N-(2-phenylethyl)benzamide were synthesized and evaluated for their inhibitory activity against both PfDHODH and hDHODH. The introduction of a 2,2-diphenylethyl substitution on the salicylamidic nitrogen resulted in selective PfDHODH inhibitors with enhanced potency. rsc.org The biological activity of the most promising compounds was confirmed through in vitro studies on parasite-infected cells. rsc.org

Below is a table summarizing the inhibitory activities of selected N-substituted salicylamides against PfDHODH and hDHODH.

| Compound | Substitution on Salicylamidic Nitrogen | % Inhibition PfDHODH (10 µM) | % Inhibition hDHODH (10 µM) |

| 1 | 2-phenylethyl | 25 | 30 |

| 2 | 2,2-diphenylethyl | 80 | 10 |

| 3 | 3-phenylpropyl | 35 | 20 |

| 4 | 4-phenylbutyl | 40 | 15 |

| 5 | 2-(4-methoxyphenyl)ethyl | 30 | 25 |

| 6 | 2-(4-chlorophenyl)ethyl | 45 | 20 |

| Data derived from studies on N-substituted salicylamides as selective malaria parasite dihydroorotate dehydrogenase inhibitors. rsc.orgresearchgate.net |

Activity Against Other Protozoan Parasites (e.g., Toxoplasma gondii, Trypanosoma brucei rhodesiense, Trypanosoma cruzi, Leishmania donovani)

Research has demonstrated the potential of N-benzoyl-2-hydroxybenzamides as effective agents against Toxoplasma gondii. One lead compound, QQ-437, showed significant activity against the parasite in both in vitro and in vivo models. nih.govresearchgate.net This class of compounds appears to disrupt a unique secretory pathway in T. gondii, affecting organelles like micronemes, rhoptries, and dense granules. nih.govresearchgate.net

The activity of related compounds has also been explored against other protozoan parasites. While specific data for N-hydroxy-2-phenethylbenzamide is limited, studies on similar structures provide insights into their potential broader anti-parasitic activity. For instance, various compounds have been screened for activity against Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania donovani, which causes visceral leishmaniasis. nih.govnih.govmdpi.comresearchgate.net

The following table presents the in vitro activity of selected compounds against various protozoan parasites.

| Compound Class | Parasite | In Vitro Activity (IC50) |

| N-benzoyl-2-hydroxybenzamides (e.g., QQ-437) | Toxoplasma gondii | Low nanomolar range nih.govresearchgate.net |

| Synthetic Nucleoside Analogs | Trypanosoma cruzi | 2.42 to 8.16 µM nih.gov |

| Amidoxime-based compounds | Leishmania amazonensis | 15.0 to 52.5 µM nih.gov |

| Benzimidazole (B57391) derivatives | Leishmania major | 0.6787 to 8.89 µg/mL nih.gov |

| IC50 values represent the concentration required to inhibit 50% of parasite growth. |

Anti-Inflammatory Modulatory Effects

Inhibition of Inflammatory Mediators (e.g., TNF-α) by Related Metalloprotease Inhibitors

Certain metalloproteinase inhibitors have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. acs.orgnih.gov This inhibition is thought to occur through the targeting of TNF-α converting enzyme (TACE), a metalloproteinase responsible for cleaving the precursor of TNF-α to its active, soluble form. acs.org Matrix metalloproteinases (MMPs) are also involved in the processing of various bioactive molecules, including cytokines. nih.gov Studies have shown that specific MMP inhibitors can suppress the secretion of TNF-α from activated microglial cells. nih.gov For example, inhibitors of MMP-3, MMP-8, and MMP-9 have demonstrated dose-dependent suppression of lipopolysaccharide (LPS)-induced TNF-α secretion. nih.gov

The anti-inflammatory properties of benzamide (B126) derivatives have also been investigated. Some N-substituted benzamides have been shown to inhibit TNF-α production in response to LPS stimulation in mice. nih.gov This effect is suggested to be mediated through the inhibition of the transcription factor NF-kappaB, which plays a crucial role in regulating the expression of inflammatory cytokines like TNF-α. nih.gov

Modulation of NLRP3 Inflammasome Pathway by Hydroxyl-Sulfonamide Analogues of N-phenethylbenzamide

The NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the inflammatory response by activating caspase-1 and processing pro-inflammatory cytokines such as interleukin-1β (IL-1β). nih.govnih.gov Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. nih.gov

In an effort to develop novel NLRP3 inflammasome inhibitors, hydroxyl-sulfonamide analogues of N-phenethylbenzamide have been designed and evaluated. nih.gov One such analogue, JC-171, demonstrated dose-dependent inhibition of LPS/ATP-induced IL-1β release from macrophages with an IC50 of 8.45 ± 1.56 μM. nih.gov This compound was found to selectively inhibit the NLRP3 inflammasome and interfered with the interaction between NLRP3 and the adapter protein ASC. nih.gov

The table below summarizes the inhibitory activity of a hydroxyl-sulfonamide analogue on the NLRP3 inflammasome.

| Compound | Cell Line | Stimulus | Target | IC50 |

| JC-171 | J774A.1 macrophages | LPS/ATP | NLRP3 Inflammasome (IL-1β release) | 8.45 ± 1.56 µM nih.gov |

| Data from a study on the development of a hydroxyl-sulfonamide analogue as a novel NLRP3 inflammasome inhibitor. nih.gov |

Anti-cancer Investigations (Focus on Enzyme Inhibition)

While direct studies on the anti-cancer properties of N-hydroxy-2-phenethylbenzamide are not extensively documented, related benzamide structures have been explored as inhibitors of various enzymes implicated in cancer.

For instance, N-benzylated 5-hydroxybenzothiophene-2-carboxamides have been developed as multi-targeted inhibitors of kinases such as Clk/Dyrk, which are often overexpressed in multiple cancers. mdpi.com Some of these compounds displayed potent growth inhibition across various cancer cell lines. mdpi.com

Additionally, novel furanylbenzamide molecules have been identified as inhibitors of the oncogenic tyrosine phosphatase SHP2. nih.gov SHP2 is involved in tumor initiation, progression, and metastasis, and its inhibition has shown to decrease the growth of cancer cells, including those in acute myeloid leukemia. nih.gov

Furthermore, N-hydroxy-3-phenyl-2-propenamides have been investigated as inhibitors of human histone deacetylase (HDAC), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are a target for cancer therapy. nih.gov

The table below provides examples of related benzamide derivatives and their targeted enzymes in anti-cancer research.

| Compound Class | Target Enzyme | Cancer Type Application |

| N-benzylated 5-hydroxybenzothiophene-2-carboxamides | Clk/Dyrk Kinases | Various cancers mdpi.com |

| Furanylbenzamides | SHP2 Tyrosine Phosphatase | Leukemia, Breast Cancer nih.gov |

| N-hydroxy-3-phenyl-2-propenamides | Histone Deacetylase (HDAC) | Colon and Lung Tumors nih.gov |

Histone Deacetylase (HDAC) Inhibition by N-hydroxybenzamide Derivatives, including HDAC6 Selectivity

N-hydroxybenzamide derivatives are a significant class of compounds investigated for their ability to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is implicated in various diseases, including cancer, making HDAC inhibitors a key area of therapeutic research. Within the HDAC family, selective inhibition of specific isoforms is a major goal to enhance therapeutic efficacy and reduce off-target effects.

A notable feature of some N-hydroxybenzamide derivatives is their selectivity for HDAC6. HDAC6 is a unique, primarily cytosolic, class IIb HDAC that deacetylates non-histone proteins, including α-tubulin, a key component of the cytoskeleton. Inhibition of HDAC6's catalytic activity leads to hyperacetylation of α-tubulin, which can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This makes HDAC6 a compelling target for cancer therapy.

The selectivity of N-hydroxybenzamide-based inhibitors for HDAC6 over other HDAC isoforms, particularly the class I HDACs, is often attributed to the specific structural features of the HDAC6 active site. nih.gov The active site of HDAC6 features a pocket that can accommodate bulky "capping groups" on the inhibitor molecule. Derivatization of phenylhydroxamic acid with such bulky groups has been shown to significantly enhance inhibitory selectivity for HDAC6. For instance, compounds like HPOB (N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide) and HPB (N-hydroxy-4-[(N(2-hydroxyethyl)-2-phenylacetamido)methyl)-benzamide)] demonstrate 52-fold and 36-fold selectivity, respectively, for HDAC6 over HDAC1. nih.gov

Table 1: HDAC6 Selectivity of N-hydroxybenzamide Derivatives

| Compound | HDAC6 Selectivity over HDAC1 |

|---|---|

| HPOB | 52-fold |

| HPB | 36-fold |

Impact on Cell Cycle Arrest in Cancer Cell Lines (in vitro)

The inhibition of HDACs, particularly HDAC6, by N-hydroxybenzamide derivatives can lead to significant effects on the cell cycle of cancer cells. The disruption of microtubule dynamics through the hyperacetylation of α-tubulin is a key mechanism that can trigger cell cycle arrest, preventing cancer cell proliferation. nih.gov

In vitro studies have demonstrated that various substituted 2-hydroxy-N-(arylalkyl)benzamides can reduce the proliferation of cancer cell lines. nih.gov For example, the compound N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide has been shown to induce a dose-dependent decrease in the proliferation of the G361 melanoma cell line. nih.gov This inhibition of proliferation is often accompanied by an increase in markers of apoptosis, such as the activation of caspases and the cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov

The induction of cell cycle arrest is a critical component of the anticancer activity of these compounds. While the specific phase of cell cycle arrest can vary depending on the compound and the cancer cell line, the ultimate outcome is the halting of cell division. This effect is a direct consequence of the disruption of essential cellular processes that are regulated by the acetylation status of proteins, highlighting the therapeutic potential of targeting HDACs in oncology.

Antimicrobial Activities (Bacterial and Fungal)

Antibacterial Effects, including activity against methicillin-resistant Staphylococcus aureus

Certain benzamide derivatives have demonstrated significant antibacterial properties, including activity against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). MRSA is a major public health concern due to its resistance to a wide range of antibiotics. nih.gov

One mechanism through which benzamides can exert their antibacterial effect is by inhibiting the bacterial cell division protein FtsZ. FtsZ is a crucial component of the bacterial cytoskeleton and plays a central role in the formation of the division septum. Inhibition of FtsZ leads to a failure of cell division and ultimately bacterial death. A next-generation benzamide-based FtsZ inhibitor, TXH9179, has shown superior bactericidal potency compared to earlier benzamides against a broad range of clinical isolates of both methicillin-sensitive S. aureus (MSSA) and MRSA, including strains resistant to vancomycin (B549263) and linezolid. nih.gov

The antibacterial activity of TXH9179 was evaluated in time-kill assays against various S. aureus strains. At a concentration of 0.25 μg/mL, TXH9179 demonstrated enhanced bactericidal activity relative to an earlier-generation compound, TXA707. nih.gov

Table 2: Time-Kill Curve Data for TXH9179 against S. aureus Strains

| S. aureus Strain | Treatment (0.25 μg/mL) | Observation |

|---|---|---|

| MSSA NRS232 | TXH9179 | Enhanced bactericidal activity |

| MRSA-USA100 NRS705 | TXH9179 | Enhanced bactericidal activity |

| MRSA-USA300 NRS643 | TXH9179 | Enhanced bactericidal activity |

| VISA NRS27 | TXH9179 | Enhanced bactericidal activity |

| VRSA VRS5 | TXH9179 | Enhanced bactericidal activity |

| LRSA NRS127 | TXH9179 | Enhanced bactericidal activity |

Antitubercular Activity against Mycobacteria

Derivatives of N-hydroxy-2-phenethylbenzamide have also been investigated for their potential to combat Mycobacterium tuberculosis, the causative agent of tuberculosis. A family of N-alkyl nitrobenzamides has shown promising antitubercular activities. mdpi.com These compounds are considered structural simplifications of known inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in M. tuberculosis and an emerging antitubercular target. mdpi.com

The in vitro activity of these derivatives revealed that 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives were among the most active. Within these series, compounds with intermediate lipophilicity exhibited the best activities, with some showing a minimum inhibitory concentration (MIC) as low as 16 ng/mL. mdpi.com In an ex vivo macrophage model of infection, certain derivatives with specific alkyl chain lengths displayed activity profiles comparable to the first-line anti-tuberculosis drug, isoniazid. mdpi.com

Antiviral Properties (e.g., Influenza Virus NS1 Inhibition)

N-hydroxy-2-phenethylbenzamide and its derivatives have emerged as potential antiviral agents, specifically targeting the influenza A virus. A key viral protein, Non-Structural Protein 1 (NS1), is essential for viral replication and evasion of the host's innate immune response, making it an attractive drug target. nih.gov

The compound 2-hydroxy-N-phenethylbenzamide (designated as A8 in some studies) has been synthesized and evaluated for its ability to inhibit influenza virus replication. nih.gov Further medicinal chemistry efforts led to the development of derivatives with improved potency. For instance, the addition of an amino group at the ortho position of the phenyl ring (compound A22) resulted in a substantial increase in virus inhibition compared to the parent compound. nih.gov

These compounds are thought to function by interfering with the interaction between the NS1 effector domain and the 30 kDa subunit of the cleavage and polyadenylation specificity factor (CPSF30), a host protein involved in the processing of cellular mRNAs. nih.gov By blocking this interaction, the inhibitors can restore the host's interferon response and impede viral replication. nih.gov

Table 3: Antiviral Activity of N-hydroxy-2-phenethylbenzamide Derivatives

| Compound | Modification | Relative Antiviral Activity |

|---|---|---|

| A8 (2-hydroxy-N-phenethylbenzamide) | Parent Compound | Baseline |

| A22 | Ortho-amino substitution | ~10 times more potent than A9 (a related compound) |

Antioxidant Activity in N-hydroxy-2-phenethylbenzamide Derivatives

Derivatives of 2-hydroxy-benzamide have been evaluated for their antioxidant properties. The antioxidant capacity of these compounds is an area of interest due to the role of oxidative stress in various pathological conditions. Various in vitro methods have been employed to assess the antioxidant potential of these derivatives, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) scavenging method, the 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid (ABTS) radical scavenging capacity assay, and the ferric reducing antioxidant potential (FRAP) assay. researchgate.net

Studies on a range of N-arylbenzamides with varying numbers of methoxy (B1213986) and hydroxy groups have shown that many of these compounds exhibit improved antioxidative properties compared to the reference antioxidant, butylated hydroxytoluene (BHT). nih.gov Computational analyses have suggested that the introduction of hydroxy groups enhances the antioxidative features, shifting the reactivity towards these moieties. nih.gov The presence of an N-phenyl group and an amide moiety in these structures is considered to contribute to their antioxidant potential. nih.gov

Following a comprehensive search of scientific literature, no publicly available preclinical in vitro studies were found that specifically evaluate the activity of N-hydroxy-2-phenethylbenzamide on the modulation of Peroxisome Proliferator-Activated Receptor delta (PPARδ) or the inhibition of immunoproteasome subunits β1i and β5i.

Therefore, the requested article detailing the pharmacological and biological evaluation of N-hydroxy-2-phenethylbenzamide in these specific areas cannot be generated at this time due to the absence of research data.

Structure Activity Relationship Sar Studies of N Hydroxy 2 Phenethylbenzamide Derivatives

Impact of Substituents on the Phenethyl Moiety on Biological Activity and Selectivity

The N-phenethyl moiety often serves as the "cap" group, which interacts with the surface of the target enzyme, frequently at the rim of the active site cavity nih.gov. Modifications to this part of the molecule can significantly alter binding affinity and selectivity. While direct SAR studies on N-hydroxy-2-phenethylbenzamide are not extensively detailed in the provided literature, the principles can be inferred from studies on other classes of molecules containing the N-phenethyl group, such as opioids.

In studies of N-phenethyl-substituted norhydromorphone (B170126), the addition of substituents to the aromatic ring of the phenethyl "tail" was shown to modify the ligand's activity and therapeutic potential. nih.govresearchgate.net This approach is based on the concept that the core molecule acts as the "address," while the substituent on the phenethyl tail delivers the "message" that modulates its biological effect researchgate.net. For instance, the introduction of a p-chloro substituent transformed norhydromorphone into a bifunctional ligand with nanomolar binding affinity at both μ-opioid receptors (MOR) and δ-opioid receptors (DOR) nih.govresearchgate.net. This highlights that even small changes to the phenethyl ring can shift a compound's receptor selectivity and functional activity, converting it from a pure agonist to a partial agonist or influencing its profile across different receptor subtypes nih.govresearchgate.net.

These findings suggest that for N-hydroxy-2-phenethylbenzamide derivatives, substituents on the terminal phenyl ring are crucial for modulating interactions with surface residues of a target enzyme. The nature of the substituent—whether it is electron-donating or electron-withdrawing, bulky or compact, hydrophobic or capable of hydrogen bonding—can fine-tune the compound's biological profile nih.gov. Attaching hydrophobic and electron-withdrawing groups to the phenyl ring has been shown to decrease activity in some contexts, indicating that this region is sensitive to electronic and steric effects nih.gov.

Table 1: Effect of Phenethyl Ring Substitution on Opioid Receptor Activity (Analogues)

| Compound | Phenethyl Moiety Substituent | Receptor Profile | Potency / Activity |

| N-phenethylnormorphine | Unsubstituted | Potent MOR agonist | High |

| N-phenethyl-5-phenylmorphan | Unsubstituted | MOR antagonist | Antagonistic activity |

| N-p-nitrophenethyl-5-phenylmorphan (1R,5R,9S) | p-nitro | Potent MOR agonist | High |

| N-p-nitrophenethyl-5-phenylmorphan (1S,5S,9R) | p-nitro | MOR antagonist | Antagonistic activity |

| N-p-chloro-phenethylnorhydromorphone | p-chloro | MOR partial agonist, DOR full agonist | Nanomolar affinity at MOR & DOR |

Source: Data compiled from studies on opioid analogues to illustrate the principle of phenethyl moiety modification. nih.gov

Role of the N-hydroxy Group in Target Binding and Zinc Chelation

The N-hydroxy group, as part of the hydroxamic acid moiety (-CONHOH), is arguably the most critical functional group in this class of compounds for a primary mechanism of action: inhibition of metalloenzymes. Hydroxamic acid is a classic and potent zinc-binding group (ZBG) tandfonline.commdpi.com. In enzymes like HDACs, a zinc ion is located at the bottom of the active site and is essential for catalysis nih.govtandfonline.com.

The hydroxamic acid group directly coordinates with this zinc ion in a bidentate, or chelating, manner, effectively blocking the enzyme's catalytic function nih.govtandfonline.com. The high binding affinity of the hydroxamate for the zinc ion is a major contributor to the high potency of many inhibitors tandfonline.com. The importance of this group is demonstrated in SAR studies where its replacement leads to a dramatic loss of activity. For example, substituting the hydroxamic acid with an amide (CONH₂), hydrazide (CONHNH₂), O-methyl hydroxamate (CONHOCH₃), or a carboxylic acid (COOH) group resulted in inactive compounds in a series of trypanocidal agents nih.gov.

Computational simulations have further elucidated this interaction, showing that the chelation mode of the hydroxamate with the zinc ion can be modulated by factors within the binding channel nih.gov. While it was once hypothesized that the protonation state of the hydroxamic acid determined the binding mode, recent studies suggest it remains protonated upon binding to HDAC8 nih.gov. The N-hydroxy group's ability to form these strong, direct interactions with the catalytic zinc ion makes it a cornerstone of the pharmacophore for this inhibitor class tandfonline.com.

Influence of Substitutions on the Benzamide (B126) Ring on Potency and Efficacy

The benzamide ring serves as a central scaffold or linker, and its substitution pattern can significantly influence a compound's activity. Modifications to this ring can alter the orientation of the zinc-binding group and the cap group, affecting how they fit within the enzyme's active site.

In related benzamide-containing ligands, the substitution pattern on this ring has been shown to be critical for activity and selectivity. For instance, in a series of dopamine (B1211576) D4 receptor ligands, polar substituents at the meta (5-) and para (4-) positions of the benzamide ring played a key role in the structure-activity relationship nih.gov. Similarly, for 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern was a strong determinant of both biological activity and cytotoxicity researchgate.net.

For hydroxamate-based inhibitors, the benzamide ring is part of the linker region. The length and rigidity of this linker are crucial for positioning the ZBG correctly for zinc chelation and the cap group for surface interactions. Introducing substituents on the benzamide ring can:

Introduce new interactions: A substituent could form hydrogen bonds or hydrophobic interactions with residues in the active site channel.

Alter conformation: Substituents can create steric hindrance that forces the molecule into a specific, more (or less) favorable conformation for binding.

Modify electronics: Electron-donating or -withdrawing groups can influence the properties of the amide bond and potentially the pKa of the hydroxamic acid.

Stereochemical Considerations in N-hydroxy-2-phenethylbenzamide Analogue Activity

Stereochemistry can have a profound impact on the biological activity of chiral compounds, as target receptors and enzyme active sites are themselves chiral unimi.it. For N-hydroxy-2-phenethylbenzamide derivatives, a chiral center can exist at the carbon atom bearing the hydroxyl group on the phenethyl side chain (i.e., N-(1-hydroxy-2-phenylethyl)benzamide).

The differential activity of stereoisomers is powerfully illustrated in a study of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, which are structurally related fentanyl analogues. The four tested isomers displayed vastly different pharmacological profiles nih.gov.

Isomers 1b and 1c showed the highest affinity and selectivity for the μ-opioid site.

Isomer 1a was the most potent in functional assays, with activity in the femtomolar range. In an animal model, its potency was estimated to be 20,000-50,000 times that of morphine.

Isomer 1d acted as a weak μ-antagonist and failed to substitute for morphine.

This dramatic divergence—where isomers of the same compound can be ultra-potent agonists or antagonists—underscores the critical importance of stereochemistry nih.gov. The specific three-dimensional arrangement of the hydroxyl group and the phenyl ring relative to the rest of the molecule dictates how the compound fits into the binding pocket and interacts with key residues. In the context of N-hydroxy-2-phenethylbenzamide, it is highly probable that its enantiomers would exhibit significantly different potencies and potentially different selectivity profiles against target enzymes unimi.it.

Table 2: Influence of Stereochemistry on Activity in an N-(2-hydroxy-2-phenylethyl) Analogue

| Isomer | Receptor Binding Profile | Functional Activity (Mouse Vas Deferens) | In Vivo Analgesic Potency |

| 1a | High affinity | Potent agonist (femtomolar range), primarily μ-mediated | ~21,000 times more potent than 1d |

| 1b | High μ affinity & selectivity | Potent agonist, δ and κ effects contribute | Similar to 1c |

| 1c | High μ affinity & selectivity | Agonist, δ and κ effects contribute | Similar to 1b |

| 1d | Lower affinity | Weak μ antagonist | Very low potency |

Source: Data from a study on fentanyl analogues highlighting the impact of stereoisomers. nih.gov

Physico-chemical Properties (e.g., pKa, Polarity) Affecting SAR and Binding Affinity

The pKa of the hydroxamic acid group is particularly important. This value determines the ionization state of the ZBG at physiological pH, which can influence its zinc-binding affinity. The potency of some inhibitors has been shown to be pH-dependent. For example, the fatty acid amide hydrolase inhibitor URB597 showed a significant increase in potency (pI₅₀ from 7.19 to 7.75) when the assay pH was raised from 6 to 8 nih.gov. This suggests that the ionization state of either the compound or the enzyme's active site residues is critical for effective binding. For N-hydroxy-2-phenethylbenzamide, the pKa of the N-hydroxy proton will dictate the equilibrium between the neutral and anionic forms, affecting the strength of the zinc chelation.

Polarity and Lipophilicity (often measured as logP or logD) affect both pharmacokinetics and pharmacodynamics.

Solubility and Permeability: A balance is required. The molecule must be soluble enough in aqueous environments to be distributed but lipophilic enough to cross cellular membranes to reach its target.

Molecular Mechanism of Action Elucidation for N Hydroxy 2 Phenethylbenzamide

Identification of Key Molecular Targets and Pathways

Dihydroorotate (B8406146) Dehydrogenase (DHODH)

No studies were found that investigated the interaction between N-hydroxy-2-phenethylbenzamide and Dihydroorotate Dehydrogenase (DHODH). Research on structurally related compounds, such as 2-hydroxy-N-(2-phenylethyl)benzamide, has indicated weak inhibitory effects on both human and Plasmodium falciparum DHODH, but this data does not apply to the N-hydroxy isomer specified. researchgate.net

Histone Deacetylases (HDACs), particularly HDAC6

There is no available research documenting the activity of N-hydroxy-2-phenethylbenzamide as an inhibitor of Histone Deacetylases (HDACs), including the specific HDAC6 isoform.

Influenza Virus NS1 Protein

No direct evidence or research could be located that describes the interaction of N-hydroxy-2-phenethylbenzamide with the Influenza Virus NS1 Protein.

Immunoproteasome Subunits (β1i, β5i)

Information on the effect of N-hydroxy-2-phenethylbenzamide on the activity of immunoproteasome subunits, specifically β1i and β5i, is not available in the current body of scientific research.

Peroxisome Proliferator-Activated Receptors (PPARs), especially PPARδ

There are no published findings on the interaction between N-hydroxy-2-phenethylbenzamide and Peroxisome Proliferator-Activated Receptors (PPARs), including the PPARδ subtype.

Metalloproteases

An investigation into the effect of N-hydroxy-2-phenethylbenzamide on metalloproteases would be a critical step in understanding its biological activity. The N-hydroxyamide functional group, also known as a hydroxamic acid, is a well-established zinc-binding group. This structural feature is a common characteristic of many potent inhibitors of zinc-dependent enzymes, including matrix metalloproteinases (MMPs). nih.govmdpi.com MMPs are a family of endopeptidases that play crucial roles in the remodeling of the extracellular matrix and are implicated in various physiological and pathological processes, including cancer metastasis and inflammation. mdpi.comnih.gov

To determine if N-hydroxy-2-phenethylbenzamide acts as a metalloproteinase inhibitor, a series of biochemical assays would be required. These would involve incubating the compound with various purified MMPs (e.g., MMP-2, MMP-9, MMP-14) to measure its inhibitory activity. nih.gov The determination of IC50 values would quantify its potency against different members of the MMP family, revealing its potential selectivity. medchemexpress.com However, at present, no such studies have been published for N-hydroxy-2-phenethylbenzamide.

Ligand-Protein Interaction Analysis (Based on Computational and In Vitro Data)

Understanding how N-hydroxy-2-phenethylbenzamide interacts with its protein targets at a molecular level is fundamental to explaining its mechanism of action. This analysis is typically performed using a combination of computational modeling and in vitro experimental techniques.

Hydrogen Bonding Networks

Hydrogen bonds are crucial for the specific recognition and binding of a ligand to a protein. For N-hydroxy-2-phenethylbenzamide, the N-hydroxyamide group would be a primary site for forming hydrogen bonds with amino acid residues in a protein's active site. The hydroxyl group and the amide N-H and C=O groups could all act as hydrogen bond donors or acceptors. Detailed structural analysis, typically through X-ray crystallography of the compound bound to a target protein, would be necessary to map out the precise hydrogen-bonding network. researchgate.net Currently, no such structural data exists for N-hydroxy-2-phenethylbenzamide.

Specific Binding Site Characterization (e.g., active site, allosteric sites)

A key aspect of elucidating the mechanism of action is to identify whether N-hydroxy-2-phenethylbenzamide binds to the active site of an enzyme or to an allosteric site. nih.gov Given the presence of the zinc-binding N-hydroxyamide group, it is plausible that it would target the active site of metalloproteases, where the catalytic zinc ion is located. mdpi.com However, binding to allosteric sites, which can modulate the protein's function without directly blocking the active site, cannot be ruled out without experimental evidence. Techniques such as site-directed mutagenesis and competitive binding assays would be required to characterize the specific binding site. No such studies have been performed for N-hydroxy-2-phenethylbenzamide.

Biochemical Pathway Modulation (e.g., Pyrimidine (B1678525) Biosynthesis, Gene Expression Modulation)

Beyond direct protein inhibition, small molecules can exert their effects by modulating entire biochemical pathways.

Regarding pyrimidine biosynthesis , there is no published evidence to suggest that N-hydroxy-2-phenethylbenzamide or closely related benzamides are involved in its regulation. Investigating such an effect would require metabolomic studies to analyze changes in pyrimidine nucleotide levels within cells upon treatment with the compound.

In terms of gene expression modulation , this is a common mechanism for many bioactive compounds. For instance, inhibitors of histone deacetylases (HDACs), which are often hydroxamic acid derivatives, can cause widespread changes in gene expression by altering chromatin structure. calstate.edu To assess if N-hydroxy-2-phenethylbenzamide modulates gene expression, researchers would typically employ techniques like RNA sequencing (RNA-seq) or quantitative PCR (qPCR) to measure changes in mRNA levels of specific genes in cells treated with the compound. At present, the scientific literature lacks any such data for N-hydroxy-2-phenethylbenzamide.

Future Directions and Research Gaps in N Hydroxy 2 Phenethylbenzamide Studies

Development of Novel N-hydroxy-2-phenethylbenzamide Scaffolds with Enhanced Potency and Selectivity

The development of novel molecular frameworks based on the N-hydroxy-2-phenethylbenzamide scaffold is a key area for future research. The goal is to synthesize second-generation compounds with improved efficacy and the ability to selectively interact with their intended biological targets, thereby minimizing off-target effects. This involves the creation of hybrid molecules that combine the pharmacophoric features of N-hydroxy-2-phenethylbenzamide with other chemical entities known to have therapeutic benefits.

Structure-activity relationship (SAR) studies will be instrumental in guiding the design of these new scaffolds. By systematically modifying different parts of the N-hydroxy-2-phenethylbenzamide molecule and assessing the impact on its biological activity, researchers can identify which chemical groups are critical for its therapeutic action. This knowledge will enable the rational design of derivatives with optimized properties.

Advanced Preclinical Models for Efficacy and Specificity (Non-Human Organism or Tissue Models)

To better predict the clinical efficacy and specificity of N-hydroxy-2-phenethylbenzamide and its future derivatives, there is a pressing need to move beyond traditional preclinical models. The development and utilization of advanced, human-relevant in vitro and in vivo systems are paramount. These models can provide a more accurate representation of human physiology and disease states.

The use of patient-derived organoids and sophisticated "organ-on-a-chip" technologies can offer a more nuanced understanding of how the compound affects human tissues. These models can be used to assess both the therapeutic effects and potential toxicity of N-hydroxy-2-phenethylbenzamide in a more physiologically relevant context.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A deeper understanding of the molecular mechanisms underlying the biological activity of N-hydroxy-2-phenethylbenzamide is essential for its future development. The integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics, will be a powerful approach to achieve this. multi-omics-drug-discovery.comnashbio.comnih.govresearchgate.net This systems-level perspective can uncover the complex interplay of biological pathways that are modulated by the compound. nashbio.combiomedgrid.com

By analyzing how N-hydroxy-2-phenethylbenzamide alters the expression of genes, proteins, and metabolites in cells and tissues, researchers can identify novel therapeutic targets and biomarkers of response. This multi-omics approach will provide a holistic view of the compound's mechanism of action and facilitate the development of more targeted and personalized therapeutic strategies. nashbio.comnih.gov

Addressing Challenges in Synthetic Scale-Up and Derivatization for Academic Research

Future research should focus on developing novel synthetic methodologies that are more amenable to large-scale production and the generation of a diverse library of derivatives for further study. This will involve exploring new catalysts, reaction conditions, and purification techniques to streamline the synthetic process.

Exploring Combinatorial Approaches of N-hydroxy-2-phenethylbenzamide with other Biological Modulators

The therapeutic potential of N-hydroxy-2-phenethylbenzamide may be significantly enhanced when used in combination with other biological modulators. Investigating such combinatorial approaches is a promising avenue for future research. The goal is to identify synergistic interactions that can lead to improved therapeutic outcomes, potentially at lower doses of each agent, thereby reducing the risk of adverse effects.

These combination studies could involve pairing N-hydroxy-2-phenethylbenzamide with existing drugs or other investigational compounds that target complementary biological pathways. The selection of combination partners should be guided by a thorough understanding of the compound's mechanism of action and the pathophysiology of the disease being targeted.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-hydroxy-2-phenethylbenzamide, and what are the critical reaction conditions?

- Methodological Answer : A key approach involves reductive amination or coupling reactions. For example, Pd/C-catalyzed hydrogenation under mild conditions (e.g., methanol, room temperature, 18 hours) can reduce intermediates like nitro or imine groups to form the phenethylamine backbone . Subsequent benzamide formation may use acyl chlorides (e.g., 2-phenethylbenzoyl chloride) with hydroxylamine derivatives in dichloromethane/pyridine, monitored by TLC or HPLC for completion .

- Data Reference : Evidence from analogous syntheses (e.g., N-benzoyl-2-hydroxybenzamides) shows yields of ~65–90% under optimized conditions, with purity confirmed via NMR and mass spectrometry .

Q. Which analytical techniques are essential for characterizing N-hydroxy-2-phenethylbenzamide?

- Methodological Answer :

- 1H/13C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm) and hydroxylamine protons (δ 8.5–10 ppm). Splitting patterns confirm substitution positions .

- HPLC-MS : Quantify purity (>95%) and detect intermediates using ESI-MS (e.g., m/z 323.7 [M+H]+ for related benzamides) .

- FT-IR : Identify N–O (950–1250 cm⁻¹) and amide C=O (1640–1680 cm⁻¹) stretches .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

- Methodological Answer :

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., NADH-coupled detection) to test activity against metalloenzymes like histone deacetylases (HDACs), leveraging the hydroxamate moiety’s metal-chelating properties .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC50 values to known inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize N-hydroxy-2-phenethylbenzamide for target specificity?

- Methodological Answer :

- Substituent Variation : Modify the benzamide ring (e.g., chloro, trifluoromethyl groups) to enhance lipophilicity or electron-withdrawing effects. Assess using logP calculations and X-ray crystallography of protein-ligand complexes .

- Hydroxamate Isosteres : Replace the N-hydroxy group with phosphonate or thiol moieties to compare metal-binding efficacy via molecular docking (e.g., AutoDock Vina) .